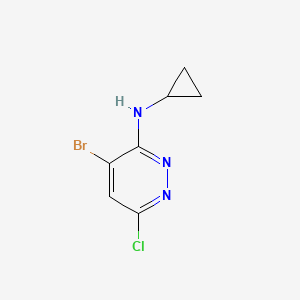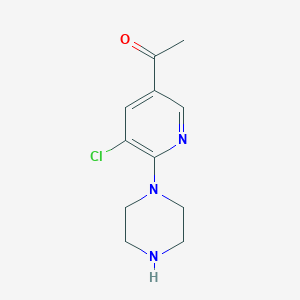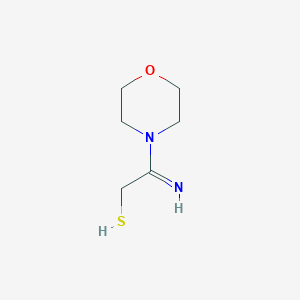
2-Imino-2-morpholinoethanethiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Imino-2-morpholinoethanethiol is a heterocyclic compound with the molecular formula C₆H₁₂N₂OS. It is characterized by the presence of an imino group, a morpholine ring, and a thiol group. This compound is primarily used in research settings and has various applications in chemistry and biology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Imino-2-morpholinoethanethiol typically involves the reaction of morpholine with an appropriate thiol compound under controlled conditions. One common method includes the reaction of morpholine with thiourea in the presence of a base, followed by the addition of an alkylating agent to introduce the ethyl group .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include purification steps such as recrystallization or chromatography to achieve the desired purity .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Imino-2-morpholinoethanethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The imino group can be reduced to form amines.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas or metal hydrides.
Substitution: Alkyl halides or acyl chlorides.
Major Products Formed:
Oxidation: Disulfides, sulfonic acids.
Reduction: Amines.
Substitution: Alkylated or acylated morpholine derivatives.
Applications De Recherche Scientifique
2-Imino-2-morpholinoethanethiol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe due to its reactive thiol group.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and catalysts.
Mécanisme D'action
The mechanism of action of 2-Imino-2-morpholinoethanethiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, potentially altering their function. The imino group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity .
Comparaison Avec Des Composés Similaires
2-Imino-2,5-dihydrofuran: Another heterocyclic compound with similar reactivity.
2-Iminobiotin: Known for its use in biochemical research.
2-Amino-2-methylpropanethiol: Shares the thiol group and similar reactivity.
Uniqueness: 2-Imino-2-morpholinoethanethiol is unique due to the combination of its imino, morpholine, and thiol groups, which confer distinct chemical properties and reactivity. This makes it a versatile compound in various research applications .
Propriétés
Formule moléculaire |
C6H12N2OS |
|---|---|
Poids moléculaire |
160.24 g/mol |
Nom IUPAC |
2-imino-2-morpholin-4-ylethanethiol |
InChI |
InChI=1S/C6H12N2OS/c7-6(5-10)8-1-3-9-4-2-8/h7,10H,1-5H2 |
Clé InChI |
ZIFTYVCJJZEEJG-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1C(=N)CS |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


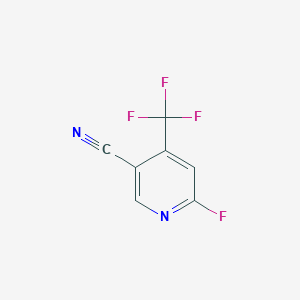
![1-(4-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethan-1-one](/img/structure/B13112106.png)
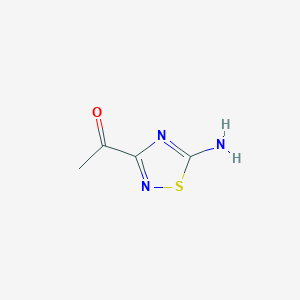
![(2R,3R)-2,3-bis(ethenyl)-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine](/img/structure/B13112119.png)
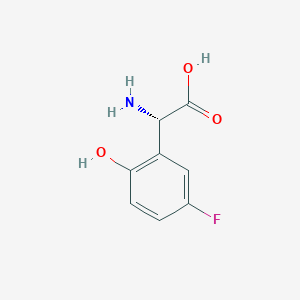
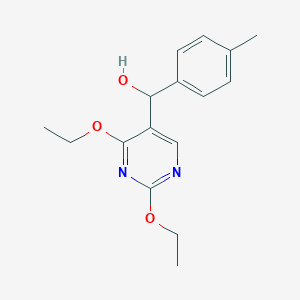

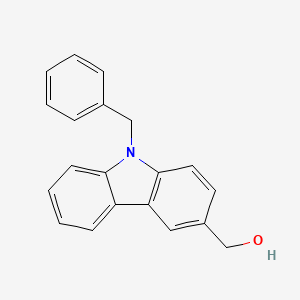
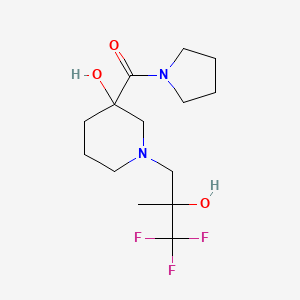
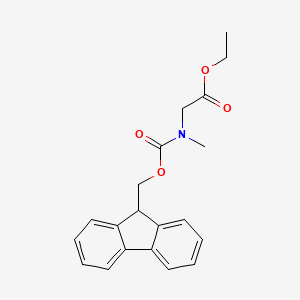
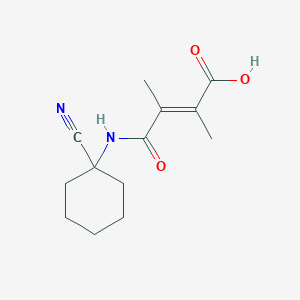
![(1S,2S,4S,6R,8S,11R,12S,16S)-2,16-dimethyl-5-oxapentacyclo[9.7.0.02,8.04,6.012,16]octadecan-15-one](/img/structure/B13112150.png)
